
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C5F8I2O2 and a molecular weight of 497.85 g/mol . This compound is characterized by the presence of two iodine atoms and multiple fluorine atoms, making it highly electronegative and reactive. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- typically involves the reaction of 1,3-dioxolane derivatives with fluorinating and iodinating agents. One common method includes the use of trifluoromethyl groups and iodine in the presence of a catalyst to achieve the desired substitution on the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The fluorine atoms can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated or fluorinated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .
Applications De Recherche Scientifique
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and iodine atoms into molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- involves its ability to interact with various molecular targets due to its high electronegativity and reactivity. The compound can form strong bonds with nucleophiles and participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved include nucleophilic substitution, oxidation-reduction, and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis(Trifluoromethyl)-4,5-difluoro-1,3-dioxole: Similar in structure but lacks the iodine atoms.
4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane: Contains chlorine atoms instead of iodine.
Uniqueness
1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties such as high reactivity and the ability to form strong bonds with nucleophiles. This makes it particularly useful in applications requiring high electronegativity and reactivity .
Propriétés
Numéro CAS |
137635-01-9 |
|---|---|
Formule moléculaire |
C5F8I2O2 |
Poids moléculaire |
497.85 g/mol |
Nom IUPAC |
4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8I2O2/c6-2(7,8)1(3(9,10)11)16-4(12,14)5(13,15)17-1 |
Clé InChI |
MLMODTZUFADODX-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)I)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)

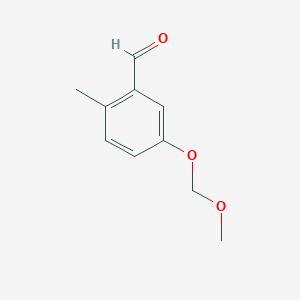


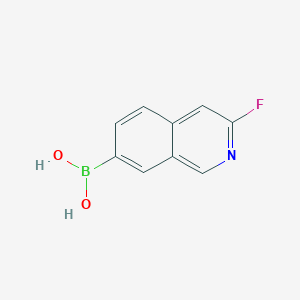
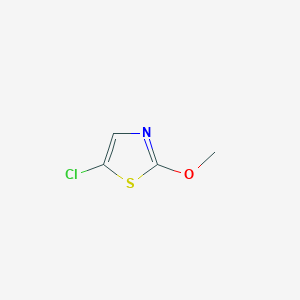
![5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12103847.png)
![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B12103855.png)

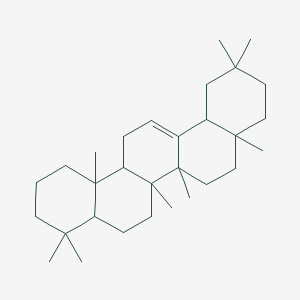
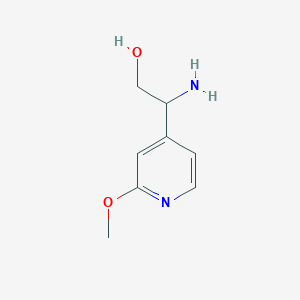
![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
